molecular formula C13H7F7N2O B13846537 (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide

Cat. No.: B13846537
M. Wt: 340.20 g/mol
InChI Key: CHNZTQISJSSAIP-VKHMYHEASA-N
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Description

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a perfluoronaphthalene moiety, which imparts distinct chemical characteristics, making it a valuable subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide typically involves the introduction of the perfluoronaphthalene group to an amino acid derivative. One common method includes the reaction of perfluoronaphthalene with a suitable amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoronaphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .

Scientific Research Applications

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. The perfluoronaphthalene moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved are subjects of ongoing research, with studies focusing on understanding the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is unique due to its perfluoronaphthalene group, which imparts distinct chemical properties such as high stability and resistance to degradation. This makes it particularly valuable for applications requiring durable and stable compounds .

Properties

Molecular Formula

C13H7F7N2O

Molecular Weight

340.20 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)propanamide

InChI

InChI=1S/C13H7F7N2O/c14-6-2(1-3(21)13(22)23)4-5(8(16)10(6)18)9(17)12(20)11(19)7(4)15/h3H,1,21H2,(H2,22,23)/t3-/m0/s1

InChI Key

CHNZTQISJSSAIP-VKHMYHEASA-N

Isomeric SMILES

C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)[C@@H](C(=O)N)N

Canonical SMILES

C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)C(C(=O)N)N

Origin of Product

United States

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